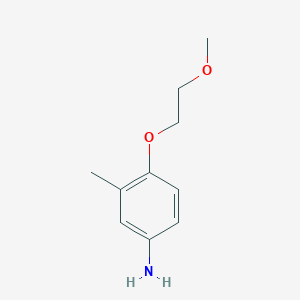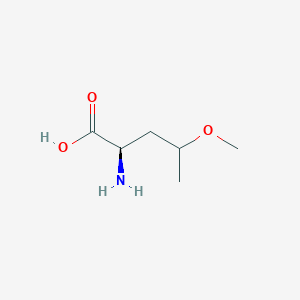![molecular formula C13H21NO B13309349 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is notable for its structural features, which include a phenyl group attached to a butan-2-yl chain, linked to an amino group and a propan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutan-2-amine with propylene oxide under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure high yield and purity.
In industrial settings, the production of this compound may involve more advanced techniques such as biocatalysis. Biocatalysis offers advantages like high enantioselectivity and environmentally friendly conditions, making it a preferred method for large-scale synthesis .
Chemical Reactions Analysis
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol can be compared with other similar compounds such as:
3-[(4-Phenylbutan-2-yl)amino]propan-2-ol: This compound has a similar structure but with a different position of the hydroxyl group, leading to distinct chemical and biological properties.
4-Phenylbutan-2-amine: This precursor compound lacks the propan-1-ol moiety, resulting in different reactivity and applications.
3-[(4-Phenylbutan-2-yl)amino]butan-1-ol: This compound has an additional carbon in the chain, which can affect its physical and chemical properties.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-(4-phenylbutan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-12(14-10-5-11-15)8-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |
InChI Key |
FZERSZLFYCIUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


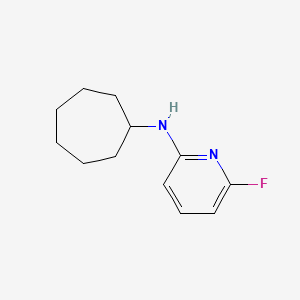
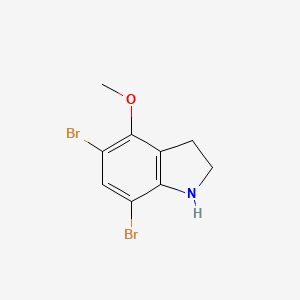

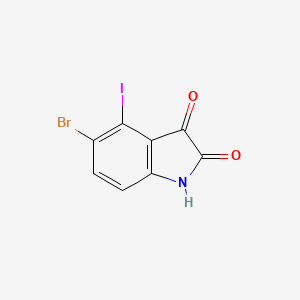
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)
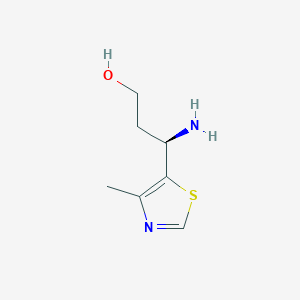
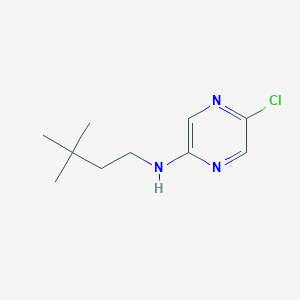
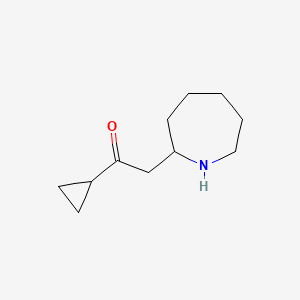
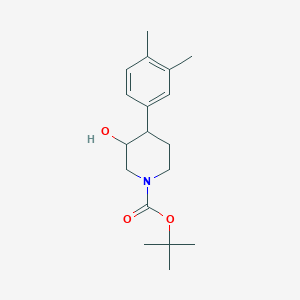
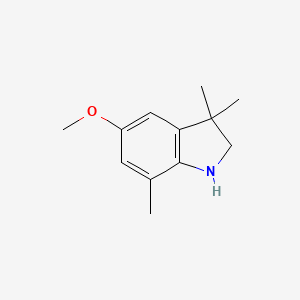
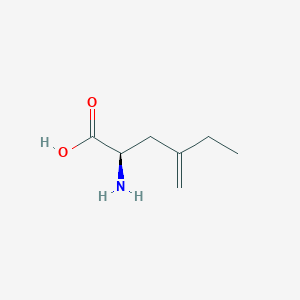
![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
